molecular formula C14H16N2O5S2 B5382226 (3aR,6aS)-6-oxo-5-prop-2-enyl-2-thiophen-2-ylsulfonyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid

(3aR,6aS)-6-oxo-5-prop-2-enyl-2-thiophen-2-ylsulfonyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid

Cat. No.: B5382226
M. Wt: 356.4 g/mol
InChI Key: VFEDYYNULSKHSG-IINYFYTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aR,6aS)-6-oxo-5-prop-2-enyl-2-thiophen-2-ylsulfonyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid is a complex organic compound with a unique structure that includes a thiophene ring, a sulfonyl group, and a tetrahydropyrrolo[3,4-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aR,6aS)-6-oxo-5-prop-2-enyl-2-thiophen-2-ylsulfonyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid typically involves multi-step organic reactions. One common method is the [2+2+2] cycloaddition reaction, which is highly efficient for preparing complex polycyclic compounds . This reaction can be catalyzed by transition metals such as cobalt, nickel, iridium, or rhodium in the presence of chiral ligands to achieve high chemo- and regioselectivity .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness.

Properties

IUPAC Name

(3aR,6aS)-6-oxo-5-prop-2-enyl-2-thiophen-2-ylsulfonyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S2/c1-2-5-15-8-14(13(18)19)9-16(7-10(14)12(15)17)23(20,21)11-4-3-6-22-11/h2-4,6,10H,1,5,7-9H2,(H,18,19)/t10-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEDYYNULSKHSG-IINYFYTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC2(CN(CC2C1=O)S(=O)(=O)C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C[C@]2(CN(C[C@H]2C1=O)S(=O)(=O)C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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